molecular formula C20H18N4OS B253911 4-[(2-METHOXY-5-METHYLPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE

4-[(2-METHOXY-5-METHYLPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE

Cat. No.: B253911
M. Wt: 362.4 g/mol
InChI Key: COJQLYXYFLNQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-METHOXY-5-METHYLPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methoxy, methylthio, and phenyl groups. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-METHOXY-5-METHYLPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxy-5-methylphenylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow reactions, which allow for better control over reaction parameters and can lead to higher yields and purities. Additionally, the use of automated systems can reduce the risk of human error and improve reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[(2-METHOXY-5-METHYLPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The choice of solvent, temperature, and catalyst can also play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction could produce more saturated derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the electrophile or nucleophile used.

Scientific Research Applications

4-[(2-METHOXY-5-METHYLPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways or receptors.

    Industry: It can be used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which 4-[(2-METHOXY-5-METHYLPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE exerts its effects often involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, and the compound may act as an inhibitor, activator, or modulator. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-[(2-METHOXY-5-METHYLPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE include:

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific structural configuration. This uniqueness can result in different reactivity and interaction profiles, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C20H18N4OS

Molecular Weight

362.4 g/mol

IUPAC Name

4-(2-methoxy-5-methylanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C20H18N4OS/c1-13-9-10-17(25-2)16(11-13)22-19-15(12-21)18(23-20(24-19)26-3)14-7-5-4-6-8-14/h4-11H,1-3H3,(H,22,23,24)

InChI Key

COJQLYXYFLNQBU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC

Origin of Product

United States

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